Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a complex heterocyclic compound notable for its unique structure and potential applications in medicinal chemistry. This compound is characterized by a fused imidazole and pyridine ring system, with a bromine substituent and a methyl ester group that contribute to its chemical reactivity and biological activity.
The compound is synthesized through various organic reactions, often involving readily available starting materials. Its synthesis has been documented in several patents and scientific articles, highlighting its relevance in pharmaceutical research.
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride belongs to the class of imidazopyridine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step processes. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. For instance, reactions may be conducted at temperatures ranging from subzero to moderate heat (30-130 °C) depending on the specific steps involved .
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride features a molecular formula of with a molecular weight of approximately 255.07 g/mol. The structure can be visualized as follows:
The compound's properties include:
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride can undergo various chemical reactions including:
The reactions typically require specific conditions such as the presence of bases or acids, controlled temperatures, and sometimes solvents that facilitate the reaction mechanism .
The mechanism of action for methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is not fully elucidated but is believed to involve:
Studies suggest that derivatives of imidazopyridines exhibit significant antiproliferative activity against various cancer cell lines .
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride has several scientific uses:
This compound exemplifies the potential of imidazopyridine derivatives in therapeutic applications, warranting further exploration in drug development contexts .
The imidazo[1,2-a]pyridine core represents a privileged heterocyclic system in drug discovery due to its optimal physicochemical properties and diverse biological activities. This fused bicyclic 5,6-heterocycle exhibits a balanced lipophilicity profile (typically LogP 1.5-3.5) and moderate topological polar surface area (~40-50 Ų), facilitating membrane permeability while retaining aqueous solubility [1] [2]. These characteristics underpin its prominence in pharmaceuticals, including FDA-approved agents such as the anxiolytic alpidem and hypnotic zolpidem [2]. The scaffold's molecular rigidity enables precise spatial orientation of pharmacophores, while its hydrogen-bond accepting capability (N1 and N3 atoms) supports target engagement. In tuberculosis drug development, this scaffold has demonstrated exceptional potency against multidrug-resistant Mycobacterium tuberculosis (Mtb), with compounds like telacebec (Q203) currently in Phase II clinical trials as QcrB inhibitors targeting oxidative phosphorylation [2].
Table 1: Physicochemical Profile of Methyl 6-Bromoimidazo[1,2-a]pyridine-8-carboxylate
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₉H₇BrN₂O₂·HCl | Elemental Analysis [1] |
Molecular Weight | 291.53 g/mol | Calculated |
LogP (iLOGP) | 2.09 | Computational [1] |
Topological Polar Surface Area | 43.6 Ų | Ertl Method [1] |
Aqueous Solubility (ESOL) | 0.154 mg/mL | Prediction [1] |
Hydrogen Bond Acceptors | 3 | Structural Analysis [1] |
The strategic incorporation of bromine at the C6 position of the imidazo[1,2-a]pyridine scaffold creates a versatile synthetic handle for structural diversification through transition metal-catalyzed cross-coupling reactions. This bromine atom significantly increases the compound's susceptibility to palladium-mediated transformations like Suzuki, Stille, and Buchwald-Hartwig reactions [3] [6]. Abrahams' high-throughput screening studies revealed that brominated imidazo[1,2-a]pyridines exhibit remarkable potency against Mtb H37Rv, with MIC₈₀ values ranging from 0.03 to 5.0 μM [2]. The electron-withdrawing nature of bromine modulates the scaffold's electronic distribution, enhancing its π-deficient character and improving interactions with biological targets through halogen bonding with carbonyl groups or electron-rich residues in enzyme binding pockets. Additionally, the steric bulk of bromine (van der Waals radius: 1.85 Å) contributes to selective binding by enforcing conformations that optimize target engagement while minimizing off-target effects [1] [3].
The methyl carboxylate moiety at the C8 position transforms this compound into a versatile prodrug precursor with enhanced bioavailability characteristics. Ester prodrugs constitute approximately 49% of marketed prodrugs due to their ability to overcome key pharmaceutical limitations [5] [9]. The methyl ester significantly increases lipophilicity (LogP increase ~1-2 units versus carboxylic acid) while reducing hydrogen-bonding capacity, thereby enhancing passive diffusion across biological membranes [5]. This modification is particularly valuable for improving blood-brain barrier penetration in CNS-targeted therapeutics. The ester group serves as a bioreversible protective unit that undergoes enzymatic hydrolysis by carboxylesterases in systemic circulation or target tissues, regenerating the bioactive carboxylic acid derivative [5] [9]. Studies on phthalidyl ester prodrugs demonstrate that the stereochemistry of chiral esters critically influences metabolic activation rates and tissue distribution, with enantiomers exhibiting differential pharmacokinetic profiles [10]. For our compound, the methyl ester's small size balances stability during absorption with efficient enzymatic cleavage in target tissues.
Table 2: Synthetic Applications Enabled by Key Functional Groups
Functional Group | Position | Transformations | Medicinal Chemistry Applications |
---|---|---|---|
Bromine Atom | C6 | Suzuki coupling, Buchwald-Hartwig amination | Introduction of biaryl, amino acid residues |
Methyl Carboxylate | C8 | Hydrolysis, transesterification | Prodrug design, salt formation, conjugation |
Imidazo[1,2-a]pyridine Core | - | Electrophilic substitution at C3 | Scaffold diversification, library synthesis |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1